molecular formula C10H11NO4 B081086 N-(phenoxyacetyl)glycine CAS No. 14231-45-9

N-(phenoxyacetyl)glycine

Cat. No.: B081086
CAS No.: 14231-45-9
M. Wt: 209.2 g/mol
InChI Key: MYTAKEVMLYCYIE-UHFFFAOYSA-N
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Description

N-(phenoxyacetyl)glycine is an organic compound with the molecular formula C10H11NO4. It is also known by other names such as [(phenoxyacetyl)amino]acetic acid and 2-(2-phenoxyacetamido)acetic acid This compound is a derivative of glycine, where the amino group is substituted with a phenoxyacetyl group

Mechanism of Action

Target of Action

N-(Phenoxyacetyl)glycine is a complex compound that belongs to the family of fatty acid amides It’s known that fatty acid amides, including this compound, interact with various biological targets, influencing numerous physiological processes .

Mode of Action

Fatty acid amides, the family to which this compound belongs, are known to interact with their targets through various mechanisms . They can bind to receptors, influence signal transduction, and modulate the activity of enzymes

Biochemical Pathways

It’s known that fatty acid amides, including this compound, can influence various biochemical pathways . These compounds can affect the synthesis, degradation, enzymatic modification, and transport of various biomolecules

Pharmacokinetics

It’s known that the pharmacokinetics of fatty acid amides, the family to which this compound belongs, can be influenced by various factors . These factors can affect the bioavailability of these compounds and their ability to reach their targets

Result of Action

It’s known that fatty acid amides, including this compound, can have various effects at the molecular and cellular levels . These effects can include changes in cell signaling, modulation of enzyme activity, and alterations in the structure and function of various biomolecules

Action Environment

It’s known that various environmental factors can influence the action of fatty acid amides, the family to which this compound belongs . These factors can include temperature, pH, the presence of other molecules, and various cellular and extracellular conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(phenoxyacetyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with phenoxyacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the phenoxyacetyl chloride being added dropwise to a solution of glycine and sodium hydroxide, followed by stirring at room temperature until the reaction is complete.

Another method involves the use of phenoxyacetic acid and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method also proceeds under mild conditions, with the reactants being mixed and stirred at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenoxyacetyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTAKEVMLYCYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306137
Record name N-(phenoxyacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14231-45-9
Record name 14231-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(phenoxyacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine (20 mmol) was reacted with distilled phenoxyacetyl chloride (22 mmol) in the presence of NaOH (40 mmol) in a mixture of water and ether as described in Example 5 Part A. The crude product was recrystallized from EtOAc (15 ml) to give title acid (2.38 gm, 57%).
Quantity
20 mmol
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reactant
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22 mmol
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reactant
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40 mmol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

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